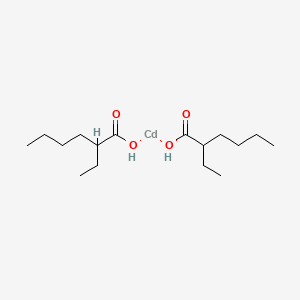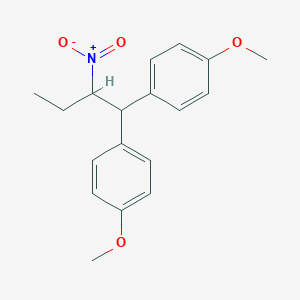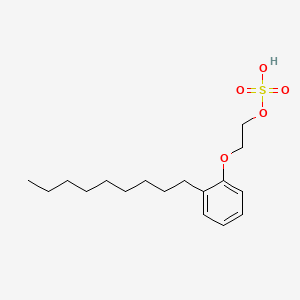
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of quaternary ammonium salts with different anions.
Scientific Research Applications
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This mechanism is particularly effective against bacteria and other microorganisms.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Commonly used in disinfectants and antiseptics.
Uniqueness
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(2-(1-methylpyrrolidinio)ethyl)-, diiodide is unique due to its bicyclic structure, which imparts specific steric and electronic properties. These properties can influence its reactivity and interaction with biological membranes, making it a valuable compound for specialized applications.
Properties
CAS No. |
64058-10-2 |
|---|---|
Molecular Formula |
C16H32I2N2 |
Molecular Weight |
506.25 g/mol |
IUPAC Name |
3-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-3-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C16H32N2.2HI/c1-17(8-3-4-9-17)10-11-18(2)13-15-6-5-7-16(12-15)14-18;;/h15-16H,3-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
NOESKWHLOMLRIG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCC1)CC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


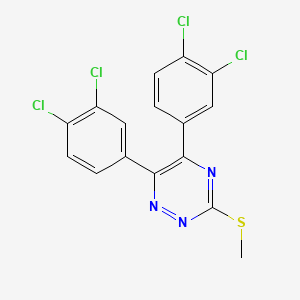
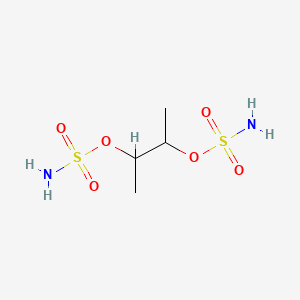
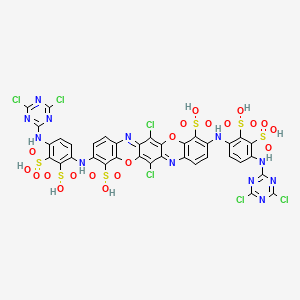
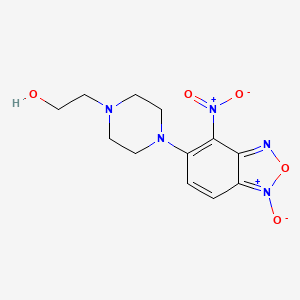
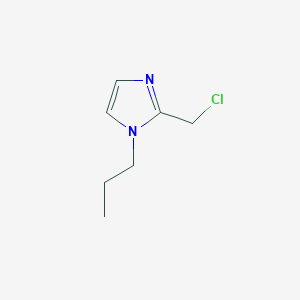


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
